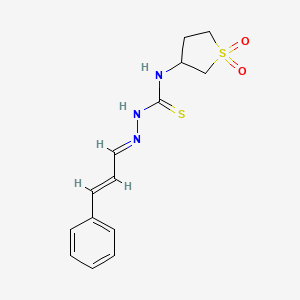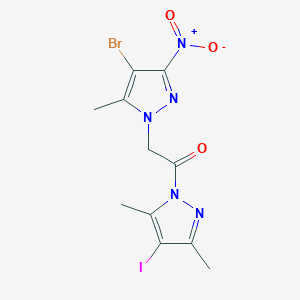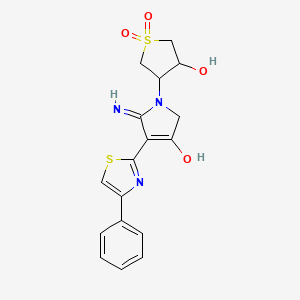![molecular formula C22H32N4 B6128145 2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6128145.png)
2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a combination of imidazole, piperidine, and isoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the construction of the piperidine and isoquinoline rings. The key steps include:
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Piperidine Synthesis: The piperidine ring can be constructed via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Isoquinoline Synthesis: The isoquinoline ring can be synthesized using the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
科学的研究の応用
2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
作用機序
The mechanism of action of 2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets in the body. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
類似化合物との比較
Similar Compounds
2-butyl-1H-imidazole: Shares the imidazole moiety but lacks the piperidine and isoquinoline rings.
3,4-dihydro-1H-isoquinoline: Contains the isoquinoline ring but lacks the imidazole and piperidine moieties.
Piperidine derivatives: Compounds with the piperidine ring but different substituents.
Uniqueness
2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties
特性
IUPAC Name |
2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4/c1-2-3-10-22-23-14-20(24-22)16-25-12-6-9-21(17-25)26-13-11-18-7-4-5-8-19(18)15-26/h4-5,7-8,14,21H,2-3,6,9-13,15-17H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNIWESZSXBLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-{[1-(1-phenyl-3-pyrrolidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol bis(trifluoroacetate) (salt)](/img/structure/B6128063.png)
![1-cyclohexyl-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6128070.png)
![Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B6128072.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6128075.png)

![3-amino-N-(2-furylmethyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6128086.png)
![N-(4-chloro-3-nitrophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6128102.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6128108.png)
![2-{1-(2-fluorobenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6128113.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B6128139.png)
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6128155.png)
![N-(oxolan-2-ylmethyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128162.png)
